molecular formula C15H11ClN4OS B12007066 2-((E)-{[3-(4-chlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)phenol

2-((E)-{[3-(4-chlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)phenol

Cat. No.: B12007066
M. Wt: 330.8 g/mol
InChI Key: HCYHYCYKYZJWRG-RQZCQDPDSA-N
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Description

2-((E)-{[3-(4-chlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)phenol is a synthetic compound characterized by the presence of a triazole ring, a chlorophenyl group, and a phenolic group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((E)-{[3-(4-chlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)phenol typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring is synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction using 4-chlorobenzyl chloride.

    Formation of the Schiff Base: The final step involves the condensation of the triazole derivative with salicylaldehyde to form the Schiff base, resulting in the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The phenolic group can undergo oxidation to form quinones.

    Reduction: The Schiff base can be reduced to form the corresponding amine.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Quinones and related derivatives.

    Reduction: Amines and related derivatives.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals.

    Materials Science: It can be used in the synthesis of polymers and materials with specific electronic properties.

Biology

    Antimicrobial Activity: The compound has shown potential as an antimicrobial agent against various bacterial and fungal strains.

    Enzyme Inhibition: It can inhibit certain enzymes, making it a candidate for drug development.

Medicine

    Drug Development: The compound’s structure allows for modifications that can lead to the development of new pharmaceuticals.

    Diagnostic Agents: It can be used in the development of diagnostic agents for imaging and detection of diseases.

Industry

    Corrosion Inhibitors: The compound can be used as a corrosion inhibitor in metal protection.

    Dye Synthesis: It can be used in the synthesis of dyes and pigments for various applications.

Mechanism of Action

The mechanism of action of 2-((E)-{[3-(4-chlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)phenol involves its interaction with molecular targets such as enzymes and receptors. The phenolic group can form hydrogen bonds, while the triazole ring can coordinate with metal ions. These interactions can lead to inhibition of enzyme activity or modulation of receptor function, resulting in the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-((E)-{[3-(4-chlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)aniline
  • 2-((E)-{[3-(4-chlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)thiophenol

Uniqueness

Compared to similar compounds, 2-((E)-{[3-(4-chlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)phenol is unique due to the presence of the phenolic group, which enhances its ability to form hydrogen bonds and participate in redox reactions. This makes it particularly useful in applications requiring strong interactions with biological targets or catalytic activity.

Properties

Molecular Formula

C15H11ClN4OS

Molecular Weight

330.8 g/mol

IUPAC Name

3-(4-chlorophenyl)-4-[(E)-(2-hydroxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C15H11ClN4OS/c16-12-7-5-10(6-8-12)14-18-19-15(22)20(14)17-9-11-3-1-2-4-13(11)21/h1-9,21H,(H,19,22)/b17-9+

InChI Key

HCYHYCYKYZJWRG-RQZCQDPDSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/N2C(=NNC2=S)C3=CC=C(C=C3)Cl)O

Canonical SMILES

C1=CC=C(C(=C1)C=NN2C(=NNC2=S)C3=CC=C(C=C3)Cl)O

Origin of Product

United States

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